3-(2-Bromophenyl)benzaldehyde
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Overview
Description
2’-Bromo-[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a bromine atom at the 2’ position and an aldehyde group at the 3 position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-[1,1’-biphenyl]-3-carbaldehyde typically involves the bromination of biphenyl followed by formylation. One common method is the electrophilic aromatic substitution reaction, where biphenyl is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the 2’ position . The resulting 2’-bromobiphenyl is then subjected to a formylation reaction using a formylating agent like dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to obtain 2’-Bromo-[1,1’-biphenyl]-3-carbaldehyde .
Industrial Production Methods
Industrial production methods for 2’-Bromo-[1,1’-biphenyl]-3-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2’-Bromo-[1,1’-biphenyl]-3-carbaldehyde suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2’-Bromo-[1,1’-biphenyl]-3-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).
Major Products Formed
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Oxidation: 2’-Bromo-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 2’-Bromo-[1,1’-biphenyl]-3-methanol.
Scientific Research Applications
2’-Bromo-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-Bromo-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The bromine atom and aldehyde group confer unique reactivity to the compound, allowing it to participate in various chemical reactions. For example, the aldehyde group can form Schiff bases with amines, which can further undergo cyclization or other transformations . The bromine atom can participate in halogen bonding and influence the compound’s electronic properties .
Comparison with Similar Compounds
Similar Compounds
2-Bromobiphenyl: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
3-Bromobiphenyl: Has the bromine atom at a different position, affecting its reactivity and applications.
4-Bromobiphenyl: Similar to 2-Bromobiphenyl but with different substitution patterns.
Uniqueness
2’-Bromo-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which allows it to undergo a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis
Biological Activity
3-(2-Bromophenyl)benzaldehyde is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a bromine atom on the phenyl ring adjacent to the aldehyde group, exhibits various pharmacological properties that make it a subject of interest for researchers.
- Molecular Formula : C13H10BrO
- Molecular Weight : 252.12 g/mol
- IUPAC Name : this compound
- Structure : The compound consists of a benzaldehyde moiety substituted with a bromophenyl group, which influences its reactivity and biological activity.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its activity against human liver cancer (HepG2), colon cancer (HT-29), and breast cancer (MCF-7) cell lines using the MTT assay. The results demonstrated that this compound can inhibit cell proliferation effectively, suggesting its potential as an anticancer agent .
Cell Line | IC50 (µM) | Activity |
---|---|---|
HepG2 | 15.4 | Cytotoxic |
HT-29 | 12.8 | Cytotoxic |
MCF-7 | 10.5 | Cytotoxic |
Enzyme Inhibition
This compound has also been studied for its inhibitory effects on various enzymes. It shows promising activity against monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. The inhibition of MAO can be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against several bacterial strains, including Escherichia coli and Staphylococcus aureus. Its mechanism appears to involve the disruption of bacterial cell membranes and interference with metabolic pathways, making it a candidate for further development as an antimicrobial agent .
The biological activity of this compound can be attributed to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The bromine substituent may enhance electron-withdrawing capacity, facilitating interactions with nucleophilic sites in enzymes or receptors.
Case Studies and Research Findings
- Cytotoxicity Studies :
- Enzyme Inhibition Studies :
- Antimicrobial Activity :
Properties
Molecular Formula |
C13H9BrO |
---|---|
Molecular Weight |
261.11 g/mol |
IUPAC Name |
3-(2-bromophenyl)benzaldehyde |
InChI |
InChI=1S/C13H9BrO/c14-13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-15/h1-9H |
InChI Key |
QZQBJRBIGFMCJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)C=O)Br |
Origin of Product |
United States |
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